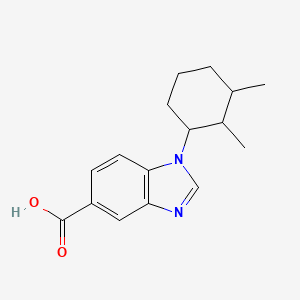

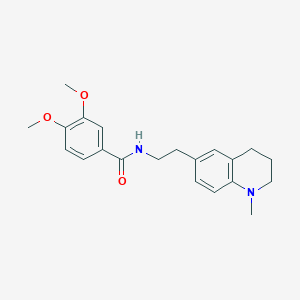

![molecular formula C21H20N2O3S2 B2494345 Methyl 2-{[2-(methoxyimino)-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]sulfanyl}benzenecarboxylate CAS No. 383148-17-2](/img/structure/B2494345.png)

Methyl 2-{[2-(methoxyimino)-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]sulfanyl}benzenecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis The synthesis of related thiazole and benzenecarboxylate derivatives often involves cyclocondensation reactions, showcasing the importance of selecting appropriate precursors and conditions for obtaining the desired molecular framework. For instance, the synthesis of sulfanylidene tetrahydropyrimidine derivatives from thiourea, ethyl 3-oxobutanoate, and substituted benzaldehydes under acid-catalysed conditions illustrates a method that could be adapted for the target compound (Sarojini et al., 2015).

Scientific Research Applications

Chemical Transformations and Synthesis

- Methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate, a similar compound, is used in the synthesis of (4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates, which have potential applications in medicinal chemistry (Žugelj et al., 2009).

- Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo(4,5)Thiazolo-(3,2-a) Pyridine-4-Carboxylate derivatives are synthesized through reactions involving similar thiazole compounds, indicating their importance in the development of new chemical entities (Mohamed, 2021).

Potential Pharmaceutical Applications

- Novel structures derived from related thiazole compounds have shown potent and selective activities against Helicobacter pylori, suggesting potential pharmaceutical applications for similar structures (Carcanague et al., 2002).

- Thiazole compounds have demonstrated strong antiprotozoal activity, hinting at the potential of similar compounds in the treatment of protozoal infections (Pérez‐Villanueva et al., 2013).

Advanced Chemical Interactions and Reactions

- The synthesis and rearrangement of benzylsulfanyl-substituted 2-aza-1,3,5-triene into 5-phenyl-4,5-dihydro-1,3-thiazole highlight complex chemical interactions relevant to compounds with similar structures (Nedolya et al., 2013).

- The preparation of [1,2,3]Triazolo[1,5-a]quinoline through reactions involving methyl 2-azido-5-bromobenzoate with similar thiazole structures demonstrates the versatility of these compounds in synthesizing diverse molecular frameworks (Pokhodylo & Obushak, 2019).

Mechanism of Action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Mode of Action

This interaction is likely to involve the methoxyimino and thiazolyl groups in the compound, which are common functional groups in bioactive molecules .

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.

Pharmacokinetics

The compound’s physical properties, such as its melting point (66-68℃), boiling point (282℃), and solubility in dichloromethane, chloroform, and ethyl acetate , suggest that it may have good bioavailability.

Result of Action

Given the wide range of biological activities associated with similar compounds , it is likely that the compound has diverse molecular and cellular effects.

properties

IUPAC Name |

methyl 2-[(2Z)-2-methoxyimino-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]sulfanylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3S2/c1-14-19(28-20(22-14)15-9-5-4-6-10-15)17(23-26-3)13-27-18-12-8-7-11-16(18)21(24)25-2/h4-12H,13H2,1-3H3/b23-17- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEEGVTZCOOIQSA-QJOMJCCJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C(=NOC)CSC3=CC=CC=C3C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)/C(=N\OC)/CSC3=CC=CC=C3C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

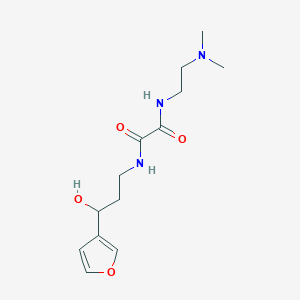

![N-[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]prop-2-enamide](/img/structure/B2494263.png)

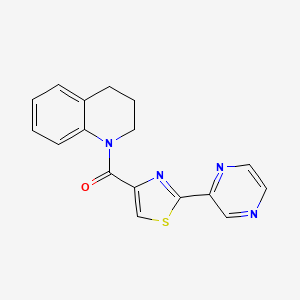

![propan-2-yl 2-{9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate](/img/structure/B2494264.png)

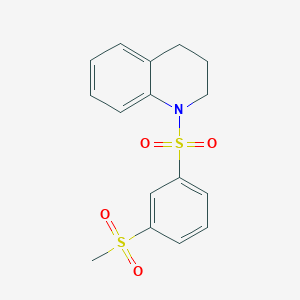

![N-(3,4-dimethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2494266.png)

![5-[4-(Pyrrolidine-1-sulfonyl)-phenyl]-[1,3,4]oxadiazole-2-thiol](/img/structure/B2494271.png)

![(1S)-1-(2,9-Dioxaspiro[5.5]undecan-3-yl)ethanamine](/img/structure/B2494276.png)

![N-cyclopentyl-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2494280.png)

![4-[(2,4-difluoroanilino)methylidene]-3-phenyl-1H-pyrazol-5-one](/img/structure/B2494282.png)